![molecular formula C10H14N2OS B2469250 N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide CAS No. 2411286-26-3](/img/structure/B2469250.png)
N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide typically involves the formation of the thiazole ring followed by the introduction of the propyl and propenamide groups. One common method involves the reaction of 2-aminothiazole with an appropriate alkylating agent to introduce the propyl group. This is followed by the reaction with acryloyl chloride to form the propenamide moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the propenamide group can yield the corresponding amine .
Scientific Research Applications
N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The propenamide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function . These interactions can affect various biological pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of thiazole derivatives.
Thiazole-4-carboxamide: Another thiazole derivative with similar biological activities.
N-(1,3-thiazol-2-yl)acetamide: A compound with a similar structure but different functional groups.
Uniqueness
N-Methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide is unique due to the combination of the thiazole ring with the propenamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-4-9(13)12(3)7-8(2)10-11-5-6-14-10/h4-6,8H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOAYFSHIGKFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C=C)C1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Methoxyphenyl)-3-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B2469167.png)
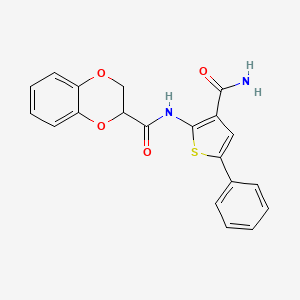
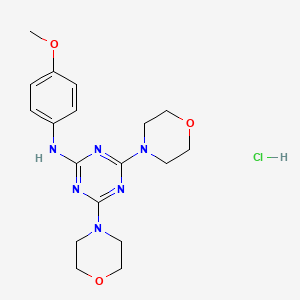
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2469174.png)
![2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2469175.png)

![methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2469178.png)
![4-(dimethylsulfamoyl)-N-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2469179.png)
![2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469180.png)
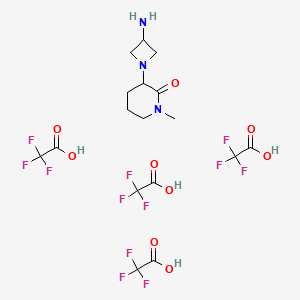
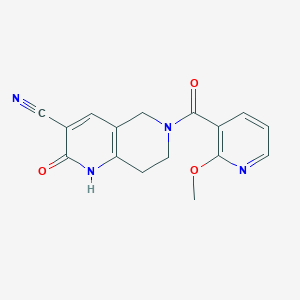
![7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2469187.png)
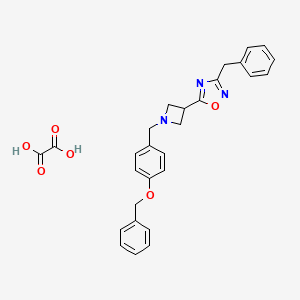
![4-Methyl-3-[(phenylcarbamoyl)amino]benzoic acid](/img/structure/B2469190.png)
